Product packaging for 6-phenyl-3,4-dihydro-2H-pyran-2-one(Cat. No.:)

6-phenyl-3,4-dihydro-2H-pyran-2-one

Cat. No.: B8431269
M. Wt: 174.20 g/mol
InChI Key: ZHEFOTMDXGMKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenyl-3,4-dihydro-2H-pyran-2-one (CAS Number: 4055-00-9) is a synthetically versatile 3,4-dihydropyran-2-one derivative that serves as a key scaffold in medicinal chemistry and organic synthesis. This compound is part of a class of structures known for a broad spectrum of biological activities, making it a valuable building block for developing new therapeutic agents. Research into analogous pyran-2-one compounds has demonstrated significant promise in antimicrobial applications, with studies showing activity against pathogens such as Staphylococcus aureus and Candida albicans . Furthermore, structurally similar 6-phenylalkyl-dihydropyran-2-ones have been investigated for their cytotoxic properties, exhibiting activity against human cancer cell lines including HL-60 and HeLa cells, which highlights the potential of this chemical framework in anticancer research . The dihydropyran-2-one core is a privileged structure in organic synthesis, frequently accessed via advanced catalytic methods such as N-heterocyclic carbene (NHC) organocatalysis, which allows for the enantioselective construction of the ring system . The inherent reactivity of the lactone and the unsaturation within the ring makes this compound a versatile intermediate for further functionalization and ring-opening reactions, enabling the synthesis of more complex molecular architectures . This product is intended for research purposes only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use. Researchers are encouraged to consult the relevant safety data sheets and handle this compound in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O2 B8431269 6-phenyl-3,4-dihydro-2H-pyran-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

6-phenyl-3,4-dihydropyran-2-one

InChI

InChI=1S/C11H10O2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-7H,4,8H2

InChI Key

ZHEFOTMDXGMKBT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC(=C1)C2=CC=CC=C2

Origin of Product

United States

Physicochemical Properties of 6 Phenyl 3,4 Dihydro 2h Pyran 2 One

The fundamental properties of 6-phenyl-3,4-dihydro-2H-pyran-2-one are summarized below. These identifiers and computed properties are essential for its characterization and handling in a laboratory setting.

PropertyValueSource
Chemical Name This compound lookchem.com
CAS Number 4055-00-9 lookchem.com
Molecular Formula C₁₁H₁₀O₂ lookchem.com
Molecular Weight 174.199 g/mol lookchem.com
PSA 26.30000 lookchem.com
LogP 2.36450 lookchem.com

Synthesis of 6 Phenyl 3,4 Dihydro 2h Pyran 2 One

The synthesis of dihydropyranone structures can be achieved through various organic reactions. organic-chemistry.org Methods such as asymmetric Michael addition-lactonization reactions and N-heterocyclic carbene (NHC)-catalyzed annulations are employed to create these heterocyclic systems with good yields and stereoselectivities. organic-chemistry.org

A specific, high-yield synthesis for 6-phenyl-3,4-dihydro-2H-pyran-2-one has been documented. This method involves the cyclization of a linear precursor, demonstrating a direct route to this compound.

Synthesis Route: A reported synthesis route for this compound starts from 5-oxo-5-phenylvaleric acid. lookchem.com The reaction is carried out using acetic anhydride (B1165640) and toluene-4-sulfonic acid, achieving a reference yield of 90.0%. lookchem.com

Starting MaterialReagentsProductYield
5-oxo-5-phenylvaleric acidAcetic anhydride, toluene-4-sulfonic acidThis compound90.0% lookchem.com

Reactions of 6 Phenyl 3,4 Dihydro 2h Pyran 2 One

Modern Catalytic Strategies

Organocatalysis

N-Heterocyclic Carbene (NHC) Catalysis
Tandem Michael Addition/Lactonization Sequences

Tandem reactions that combine a Michael addition with a subsequent lactonization offer a powerful and atom-economical method for the synthesis of dihydropyranones. These cascade processes allow for the formation of multiple bonds and stereocenters in a single operation. Organocatalysts, such as proline derivatives and cinchona alkaloids, have proven effective in promoting these transformations with high enantioselectivity. organic-chemistry.orgnih.gov

For example, the asymmetric Michael addition of a nucleophile to a β,γ-unsaturated α-keto ester can be followed by an intramolecular lactonization to furnish the dihydropyranone ring. organic-chemistry.org The choice of catalyst is crucial for controlling the stereochemical outcome of the reaction. Stereodivergent approaches have also been developed, where different catalysts can selectively produce either syn or anti diastereomers from the same starting materials. nih.govbath.ac.ukresearchgate.net

A notable example is the enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles through a cinchona alkaloid-catalyzed tandem Michael addition and Thorpe-Ziegler type reaction. nih.gov This methodology has been extended to three- and four-component reactions, highlighting its synthetic utility. nih.gov

CatalystReactant 1Reactant 2ProductYield (%)Enantiomeric Excess (%)
Cinchona Alkaloid2-Pyrazolin-5-oneBenzylidenemalononitrile6-Amino-5-cyanodihydropyrano[2,3-c]pyrazoleup to >99up to >99
Proline-derived Ureaβ,γ-Unsaturated α-keto esterThioester3,4-DihydropyranoneHighExcellent
Divergent Transformations in Pyranone Synthesis

The concept of divergent synthesis, where a common intermediate is transformed into multiple, structurally distinct products, provides an elegant and efficient strategy for building molecular diversity. In the context of pyranone synthesis, palladium-catalyzed reactions have enabled the divergent synthesis of various oxygen-containing heterocycles. organic-chemistry.org By tuning the reactivity of arylpalladium intermediates, either 5-exo or 6-endo cyclizations of alkynols can be favored, leading to different heterocyclic scaffolds. organic-chemistry.org This approach has been successfully applied to the formal synthesis of an hNK-1 receptor antagonist, demonstrating its practical utility. organic-chemistry.org

Other Organocatalytic Systems

Beyond cycloadditions and tandem Michael additions, other organocatalytic systems have been developed for dihydropyranone synthesis. For instance, trichloroacetic acid has been shown to be an effective catalyst for the one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are structurally related to dihydropyranones. nih.gov This solvent-free method offers a straightforward and efficient route to these heterocyclic compounds. nih.gov

Transition Metal-Catalyzed Methods

Transition metal catalysis provides a powerful and versatile platform for the synthesis of dihydropyranones and their derivatives. Metals such as palladium and copper can facilitate a variety of transformations, including oxidative annulations and tandem reactions, often with high efficiency and selectivity.

Palladium-Catalyzed Oxidative Annulations

Palladium-catalyzed oxidative annulation reactions have emerged as a valuable tool for the construction of the dihydropyranone ring system. These methods typically involve the intramolecular cyclization of a suitable precursor, with the palladium catalyst facilitating the key C-O bond formation. For example, the synthesis of 5,6-dihydrophenanthridines, which are aza-analogs of dihydropyranones, has been achieved through a palladium-catalyzed intramolecular C-H/C-H dehydrogenative coupling of two arenes. nih.gov This approach demonstrates the power of palladium catalysis in forging new heterocyclic rings.

A general procedure for the synthesis of the parent 5,6-dihydro-2H-pyran-2-one involves the acid-catalyzed reaction of vinylacetic acid and paraformaldehyde. orgsyn.org While not a palladium-catalyzed process, it provides a fundamental route to the core structure.

Copper-Catalyzed Tandem Reactions

Copper-catalyzed reactions have also found application in the synthesis of dihydropyranone-related structures. C2-symmetric bis(oxazoline)-Cu(II) complexes are effective catalysts for the inverse electron demand hetero-Diels-Alder reaction of α,β-unsaturated carbonyl compounds with electron-rich olefins. organic-chemistry.org This reaction proceeds with high diastereo- and enantioselectivity, providing access to a range of dihydropyran derivatives. organic-chemistry.org The use of hydrophobic ionic liquids as the reaction medium can facilitate catalyst recycling. organic-chemistry.org

Catalyst SystemReactant 1Reactant 2ProductDiastereoselectivityEnantioselectivity
C2-symmetric bis(oxazoline)-Cu(II)α,β-Unsaturated carbonyl compoundElectron-rich olefinDihydropyran derivativeHighHigh
Cd-COFAldehyde, β-diketone, urea3,4-Dihydropyrimidin-2(1H)-one--

In a related development, a cadmium-based covalent organic framework (Cd-COF) has been shown to catalyze the Biginelli-type reaction to produce 3,4-dihydropyrimidin-2(1H)-ones with excellent activity and selectivity under solvent-free conditions. chemmethod.com

Ruthenium-Catalyzed Olefin Metathesis and Double Bond Migration

Ruthenium catalysts, particularly Grubbs-type catalysts, are powerful tools for the formation of carbon-carbon double bonds through olefin metathesis. nih.govuwindsor.ca A notable application in the synthesis of dihydropyranone precursors involves the ring-closing metathesis (RCM) of diene systems. Furthermore, some ruthenium complexes can catalyze the subsequent isomerization of the newly formed double bond to a more stable position, a process known as double bond migration. tib.eu

An established strategy for synthesizing 3,4-dihydro-2H-pyrans involves an olefin metathesis/double bond migration sequence starting from allyl ethers. organic-chemistry.org First and second-generation Grubbs' catalysts can be activated with hydride sources like sodium hydride (NaH) or sodium borohydride (B1222165) (NaBH₄) to facilitate this transformation. organic-chemistry.org This tandem reaction provides a direct route to cyclic enol ethers, which are key intermediates for dihydropyranones.

While direct synthesis of this compound via this specific tandem reaction is not extensively detailed in the provided results, the general principle is applicable. The process would likely involve the RCM of a suitably substituted diallylic ester or a related substrate, followed by isomerization. The efficiency and selectivity of such a reaction would be highly dependent on the specific ruthenium catalyst employed and the reaction conditions. nih.govnih.gov For instance, the development of C-H activated ruthenium catalysts has led to significant improvements in metathesis activity and selectivity. nih.gov

A related ruthenium-catalyzed process is the regioselective olefin migration of dihydropyran acetals, which serves as a key step in a de novo strategy toward β-2,6-dideoxypyranoglycosides. nih.gov This highlights the versatility of ruthenium catalysts in manipulating double bond positions within pyran-based systems.

Silver-Catalyzed Approaches

Silver catalysts have emerged as effective promoters for various organic transformations, including the synthesis of heterocyclic compounds. rsc.orgdntb.gov.ua In the context of dihydropyranone synthesis, silver(I) catalysts have been utilized in sequential reactions.

A notable example is the asymmetric synthesis of dihydropyranones from ynones. This method involves a sequential copper(I)-catalyzed direct aldol (B89426) reaction followed by a silver(I)-catalyzed oxy-Michael reaction. wordpress.com In this approach, an intermediate aldol is formed, and subsequent treatment with a silver salt, such as silver triflate (AgOTf), under microwave irradiation, leads to the desired dihydropyranone. wordpress.com This strategy has been successfully applied to a range of chiral dihydropyranones using both aliphatic and aromatic aldehydes and ynones. wordpress.com

Furthermore, silver-catalyzed reactions have been employed for the regioselective synthesis of pyrano heterocycles. researchgate.net For instance, a silver(I) complex with a macrocyclic pyridine-containing ligand can catalyze the reaction of 2-alkynylbenzaldehydes with alcohols to produce 3-substituted-1-alkoxyisochromenes with high regioselectivity and yields. researchgate.net While this example leads to a different pyran-containing scaffold, it demonstrates the potential of silver catalysis in constructing such ring systems. Additionally, silver catalysts have been used in the asymmetric desymmetrization of cyclohexadienones to produce chiral-fused pyrrole (B145914) derivatives, showcasing their utility in stereoselective synthesis. nih.gov

Enantioselective and Diastereoselective Synthesis

The development of methods to control the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern organic synthesis. This is particularly crucial for the synthesis of biologically active compounds, where specific stereoisomers often exhibit desired therapeutic effects.

Chiral Catalyst Development for Dihydropyranone Formation

A variety of chiral catalysts have been developed to facilitate the enantioselective synthesis of dihydropyranones. These catalysts create a chiral environment that directs the formation of one enantiomer over the other.

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have proven to be highly effective organocatalysts for a range of transformations, including the synthesis of dihydropyranones. chalmers.seresearchgate.net They can activate substrates in various ways, leading to the formation of key intermediates that then cyclize to form the dihydropyranone ring. For example, NHC-catalyzed reactions can furnish tricyclic dihydropyranones with three contiguous stereocenters in excellent diastereoselectivity and enantioselectivity. chalmers.se The choice of the NHC precatalyst can be critical for the success of the reaction. chalmers.se

Chiral Diols: Axially chiral diols, such as BINOL and VANOL derivatives, are another important class of organocatalysts used to induce enantioselectivity. nih.gov These catalysts can coordinate with reagents or substrates through their hydroxyl groups, creating a chiral pocket that controls the stereochemical outcome of the reaction. nih.gov

Gold and Copper Catalysts: Asymmetric gold(I)-catalyzed intermolecular [4+2] annulation of propiolates and alkenes has been reported to produce α,β-unsaturated δ-lactones (dihydropyranones) with high enantioselectivity (up to 95% ee). nih.gov Similarly, chiral copper(I) complexes, in conjunction with ligands like (R)-DTBM-Segphos, are used in the synthesis of chiral dihydropyranones from ynones. wordpress.com

Organocatalytic Dynamic Kinetic Asymmetric Transformations

Dynamic kinetic asymmetric transformations (DYKAT) are powerful strategies for converting a racemic mixture of starting materials into a single, enantiomerically enriched product. matilda.science This is achieved by combining a rapid, catalyst-mediated racemization of the starting material with a stereoselective reaction that consumes one of the enantiomers faster than the other. researchgate.net

Organocatalysis plays a significant role in the development of DYKAT processes. For instance, organocatalytic methods can be employed to produce complex molecules as single diastereo- and enantiomers. In the context of dihydropyranone synthesis, an oxidative N-heterocyclic carbene (NHC)-catalyzed kinetic resolution has been developed to furnish tricyclic dihydropyranones with three contiguous stereocenters in excellent diastereoselectivity and enantioselectivity. chalmers.se Mechanistic studies indicate that the selectivity-determining step occurs after the formation of the Breslow intermediate. chalmers.se

Control of Absolute and Relative Stereochemistry

The ability to control both the absolute (R/S) and relative (syn/anti) stereochemistry is a critical aspect of complex molecule synthesis. youtube.com This is often achieved through the careful selection of chiral catalysts, substrates, and reaction conditions.

In the synthesis of dihydropyranones, the stereochemical outcome can be influenced by several factors. For example, in the organocatalytic hetero-Diels–Alder reaction of an in-situ generated diene, densely functionalized dihydropyranones with a highly congested quaternary center can be obtained with excellent enantioselectivities. rsc.org The choice of the chiral organocatalyst is paramount in dictating the absolute stereochemistry of the product.

Furthermore, substrate control can play a significant role, where the existing stereochemistry in a starting material influences the formation of new stereocenters. youtube.com In other cases, a chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective reaction, and is subsequently removed. youtube.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govfrontiersin.org MCRs offer several advantages, including atom economy, reduced waste generation, and the rapid construction of complex molecular scaffolds. beilstein-journals.orgnih.gov

Several MCRs have been developed for the synthesis of dihydropyridine (B1217469) and related heterocyclic structures, which can be analogous to dihydropyranones. nih.govrsc.org The Hantzsch dihydropyridine synthesis is a classic example of a multicomponent reaction. beilstein-journals.org

While specific multicomponent reactions leading directly to this compound are not detailed in the provided search results, the principles of MCRs are applicable to the synthesis of dihydropyranone libraries. For instance, domino-type Michael addition reactions using bifunctional organocatalysts are employed to synthesize chiral, enantiomerically enriched dihydropyrano[2,3-c]pyrazole derivatives. metu.edu.tr This approach highlights the potential for developing novel MCRs for the efficient synthesis of a wide range of substituted dihydropyranones.

Sustainable and Efficient Synthetic Routes

The development of sustainable and efficient synthetic methodologies is a cornerstone of modern organic chemistry, aiming to reduce environmental impact while maximizing reaction efficiency. In the context of this compound and its analogs, research has focused on green chemistry principles, including the use of alternative energy sources, environmentally benign solvents, and highly efficient catalytic systems. These approaches offer significant advantages over traditional methods, such as shorter reaction times, higher yields, and simplified purification processes.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. nih.gov This technology has been successfully applied to the synthesis of various pyran derivatives. researchgate.net For instance, a one-pot, three-component protocol for synthesizing dihydropyrido[2,3-d]pyrimidines and related heterocycles containing a quinoline (B57606) pharmacophore has been developed using microwave assistance. nih.gov This method, involving the reaction of formyl-quinoline derivatives, a primary heterocyclic amine, and a cyclic 1,3-diketone in DMF at 150 °C, afforded the desired products in good yields (68–82%) within just 8 minutes. nih.gov

Another notable application is the microwave-assisted synthesis of annulated 2H-pyrans through a domino Knoevenagel condensation followed by a 6π electrocyclization. researchgate.net This solvent- and catalyst-free approach provides a rapid and efficient route to complex pyran structures. researchgate.net The use of microwave heating in the amination of 6-chloropurine (B14466) derivatives in water also highlights a green chemistry protocol for preparing substituted aminopurine analogs in very good yields. researchgate.net These examples demonstrate the potential of microwave-assisted synthesis for the efficient and sustainable production of heterocyclic compounds, including dihydropyranones.

MethodReactantsCatalyst/ConditionsProductYieldReference
Microwave-Assisted Three-Component ReactionFormyl-quinoline derivatives, Primary heterocyclic amine, Cyclic 1,3-diketoneDMF, 150 °C, 8 minDihydropyrido[2,3-d]pyrimidines68–82% nih.gov
Microwave-Assisted Domino Reaction1,3-Dicarbonyl compound, 3-Methylbut-2-enalSolvent/catalyst-free, 120 °C, 12 minAnnulated 2H-pyranNot specified researchgate.net
Microwave-Assisted Amination6-Chloropurine derivatives, Various aminesWater, Reflux6-Substituted aminopurine analogsVery good researchgate.net

Visible-Light-Promoted Synthesis

Harnessing visible light as a renewable energy source is a key area of green chemistry. A notable development is the one-pot, multicomponent-tandem synthesis of highly functionalized dihydropyrano[2,3-c]chromenes under photochemical activation. rsc.org This method is particularly attractive as it is performed under solvent- and catalyst-free conditions, utilizing the eco-sustainable and inexpensive nature of visible light. rsc.org The process is characterized by its operational simplicity, short reaction times, high atom economy, and excellent yields, making it a genuinely green protocol. rsc.org

Aqueous Medium and Ultrasound-Assisted Synthesis

Flow Chemistry

Continuous flow chemistry offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. nih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. While specific applications to this compound are not extensively detailed, the synthesis of various pharmaceutically important compounds using flow chemistry has been widely reported. nih.gov For example, flow technology has been instrumental in the synthesis of the bisoxazole core of hennoxazole A, avoiding laborious batch protocols. mdpi.com The integration of flow chemistry with other green technologies, such as biocatalysis and photochemistry, has opened new avenues for the synthesis of complex organic molecules. nih.govmdpi.com The development of a 10-step chemo-biocatalytic continuous flow synthesis of cyproterone (B1669671) acetate, completed in just 3 hours without intermediate purification, showcases the immense potential of this technology. nih.gov

Sustainable MethodKey FeaturesExample ApplicationReference
Visible-Light Promotion Solvent-free, Catalyst-free, Uses renewable energySynthesis of dihydropyrano[2,3-c]chromenes rsc.org
Aqueous/Ultrasound Uses water as solvent, Inexpensive catalyst, Room temperatureSynthesis of dihydropyrano[2,3-c]pyrazoles researchgate.net
Flow Chemistry Enhanced safety and control, Scalable, High throughputSynthesis of the bisoxazole core of hennoxazole A mdpi.com

Detailed Reaction Mechanisms

The reactivity of this compound is characterized by several key mechanistic pathways, including nucleophilic attack at the carbonyl carbon, participation in cycloaddition reactions, and undergoing ring-opening or reductive transformations.

Nucleophilic Addition Mechanisms

The carbonyl group of the lactone ring in this compound is an electrophilic center, making it susceptible to nucleophilic attack. This reaction generally proceeds via a nucleophilic acyl substitution mechanism. researchgate.net The nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate, which can then collapse to regenerate the carbonyl group and cleave the ester bond, leading to ring-opening. researchgate.net

The nature of the nucleophile and the reaction conditions significantly influence the outcome. Strong nucleophiles can directly attack the carbonyl carbon. In a general sense for lactones, this process leads to the formation of a stable transition state and subsequent ring-opening. researchgate.net For instance, in the presence of an amine nucleophile, the reaction can lead to the formation of an amide.

A notable example involves the synthesis of various 4-amino-substituted derivatives of this compound. These syntheses highlight the reactivity of the pyranone ring system towards nucleophiles. The following table summarizes the synthesis of several such derivatives. frontiersin.org

EntryPropargylamine DerivativeProductYield (%)
1Prop-2-yn-1-ylamine6-Phenyl-4-(prop-2-yn-1-ylamino)-3,4-dihydro-2H-pyran-2-one69
2But-2-yn-1-ylamine4-(But-2-yn-1-ylamino)-6-phenyl-3,4-dihydro-2H-pyran-2-one72
33-Phenylprop-2-yn-1-ylamine6-Phenyl-4-((3-phenylprop-2-yn-1-yl)amino)-3,4-dihydro-2H-pyran-2-one52
43-(o-tolyl)prop-2-yn-1-ylamine6-Phenyl-4-((3-(o-tolyl)prop-2-yn-1-yl)amino)-3,4-dihydro-2H-pyran-2-one75
53-(Triisopropylsilyl)prop-2-yn-1-ylamine6-Phenyl-4-((3-(triisopropylsilyl)prop-2-yn-1-yl)amino)-2H-pyran-2-one72

Cycloaddition Mechanisms (e.g., Inverse Electron Demand Hetero Diels-Alder)

While classical Diels-Alder reactions typically involve an electron-rich diene and an electron-poor dienophile, 2H-pyran-2-ones can participate in inverse electron demand Diels-Alder reactions. In these reactions, the pyranone acts as the electron-rich diene. However, the presence of the phenyl group at the 6-position of this compound influences its dienic character. The saturated nature of the 3,4-position means that the pyran itself cannot act as a diene in a classical sense without prior modification or under specific reaction conditions that would introduce unsaturation.

More relevant to the dihydropyranone scaffold are formal [4+2] cycloadditions where the dihydropyranone is constructed from simpler precursors. For instance, N-heterocyclic carbene (NHC)-catalyzed annulation reactions are a powerful tool for the synthesis of dihydropyranones. These reactions can proceed through various intermediates, effectively acting as a formal cycloaddition.

Ring-Opening and Rearrangement Mechanisms

The lactone ring of this compound can be opened under both acidic and basic conditions. Acid catalysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating attack by even weak nucleophiles. rsc.orgnih.gov Base-catalyzed ring-opening typically involves nucleophilic attack on the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond. researchgate.net

The stability of the resulting ring-opened product will depend on the reaction conditions and the nature of the substituents. The phenyl group can influence the stability of intermediates formed during these processes. Ring-opening polymerization of δ-valerolactone, a related structure, can be initiated by various catalysts and proceeds via cleavage of the acyl-oxygen bond. nih.govcore.ac.uk

Reductive Transformations

The carbonyl group of this compound can be reduced to an alcohol. Furthermore, the C-O bond within the lactone can be cleaved under reductive conditions. Catalytic hydrogenation is a common method for such transformations. For instance, the catalytic reduction of unsaturated cyclic ethers using a combination of a Lewis acid like B(C6F5)3 and a silane (B1218182) has been shown to be effective for the reduction of the allylic C-O bond in dihydropyrans. researchgate.net While this specific methodology was demonstrated on different dihydropyran substrates, it suggests a potential pathway for the reductive cleavage of the C-O bond in this compound, which would lead to a diol. The phenyl group would likely influence the regioselectivity of such a reduction.

Role of Reactive Intermediates (e.g., Enolates, Breslow Intermediates, Acylazolium Species)

In the context of modern synthetic methods, the transformation of this compound and related structures often involves the generation of highly reactive intermediates.

Enolates: Under basic conditions, deprotonation at the C5 position (α to the carbonyl group) can generate an enolate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for functionalization at the α-position. The formation and reactivity of the enolate are influenced by the steric and electronic properties of the lactone. While less common than attack at the carbonyl, reactions at the α-carbon can occur, especially if the carbonyl group is temporarily protected or if the reaction conditions favor enolate formation. researchgate.net

Breslow Intermediates and Acylazolium Species: In N-heterocyclic carbene (NHC) catalysis, which is a powerful tool for the synthesis of dihydropyranones, Breslow intermediates and acylazolium species play a central role. While not directly formed from this compound, this compound can be synthesized via these intermediates. For example, the NHC-catalyzed reaction of an α,β-unsaturated aldehyde can generate a homoenolate equivalent (a Breslow intermediate) or an α,β-unsaturated acylazolium intermediate. These can then react with a suitable partner in a [4+2] or [3+3] annulation to construct the dihydropyranone ring system. The phenyl group would typically be introduced as part of one of the starting materials in such a synthesis.

Factors Influencing Chemoselectivity and Regioselectivity

Controlling the selectivity of reactions involving this compound is crucial for its synthetic utility.

Chemoselectivity: The presence of multiple reactive sites—the carbonyl group, the α-protons, and the phenyl ring—means that chemoselectivity is a key consideration. For instance, in reactions with a reagent that can act as both a nucleophile and a base, there is a competition between addition to the carbonyl group and deprotonation at the α-position. The choice of reagent, solvent, and temperature can often be used to favor one pathway over the other. The phenyl ring can also undergo electrophilic aromatic substitution, although the conditions required for this are typically different from those used to react with the lactone functionality.

Regioselectivity: In reactions where new stereocenters can be formed, such as nucleophilic addition to the carbonyl group or functionalization of the α-position, regioselectivity and stereoselectivity are important. The existing stereocenter at the C6 position, bearing the phenyl group, can direct the approach of incoming reagents, leading to diastereoselective transformations. For example, in the synthesis of 4-acetyl-6-phenyl-3,4-dihydro-2H-pyran-2-one, the relative stereochemistry of the substituents is a critical aspect of the product's structure. Similarly, in the synthesis of 3-isobutyl-3-isocyano-6-phenyl-3,4-dihydro-2H-pyran-2-one, the introduction of the isocyano and isobutyl groups at the C3 position occurs with specific stereochemistry.

Computational Chemistry and Theoretical Studies on 6 Phenyl 3,4 Dihydro 2h Pyran 2 One and Dihydropyranones

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It has become a widely used tool in chemistry and materials science for interpreting and predicting the behavior of complex systems at an atomic level. wikipedia.org DFT calculations are often applied to systems related to chemical synthesis where experimental studies may be hindered by inconsistent results or non-equilibrium conditions. wikipedia.org

In the context of dihydropyranones, DFT has been employed to study various aspects of their chemistry. For instance, computational studies have been conducted to determine the thermodynamic and kinetic feasibility of certain reaction pathways leading to dihydropyranone synthesis. nih.gov These calculations can help optimize reaction conditions by, for example, identifying strategies to prevent catalyst inactivation. nih.gov

DFT is also used to explore the electronic and optical properties of organic molecules. nih.gov The accuracy of DFT calculations depends on the chosen approximation for the exchange-correlation functional. youtube.com While DFT is an exact theory in principle, its practical application relies on approximations that are continually being refined. nih.govresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations provide a detailed, atomistic view of how molecules behave and interact, capturing their dynamics at a very fine temporal resolution. nih.govnih.gov The basic principle of MD involves calculating the forces between atoms and then using Newton's laws of motion to predict their positions and velocities at subsequent points in time. nih.gov

The forces in an MD simulation are determined by a molecular mechanics force field, which includes terms for electrostatic interactions, bond stretching, and other interatomic forces. nih.gov By performing MD simulations, researchers can investigate a wide range of phenomena, including conformational changes in proteins, the mechanisms of protein function, and the interactions between molecules. nih.gov

In the study of dihydropyranones, MD simulations can be used to explore their conformational preferences and interactions with other molecules. For instance, simulations could reveal how 6-phenyl-3,4-dihydro-2H-pyran-2-one interacts with a biological target or how it behaves in different solvent environments. The insights from MD simulations can guide further experimental work and contribute to a deeper understanding of the molecule's properties. nih.gov

Analysis of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics is crucial for understanding and optimizing the synthesis of dihydropyranones. Computational methods can be employed to analyze the feasibility and efficiency of different reaction pathways.

For example, a computational study was conducted to assess the thermodynamic and kinetic viability of a specific reaction to synthesize dihydropyranones, which helped in optimizing the reaction conditions. nih.gov The favorability of a chemical reaction is determined by changes in both enthalpy (heat) and entropy (disorder). youtube.com Exothermic reactions, which release heat, and reactions that increase entropy are generally favored. youtube.com

The following table summarizes the relationship between enthalpy, entropy, and the thermodynamic favorability of a reaction:

In some cases, a thermodynamically unfavorable reaction can be driven forward by coupling it with a highly favorable reaction, a concept known as thermodynamic coupling. youtube.com

Prediction of Chemical Reactivity and Electronic Properties

Computational methods, particularly DFT, are instrumental in predicting the chemical reactivity and electronic properties of molecules like this compound. DFT allows for the calculation of the electronic structure, which provides insights into a molecule's behavior. wikipedia.org

The electronic properties of organic molecules are critical in fields like photovoltaics and photochemistry. nih.gov Time-dependent DFT (TD-DFT) can be used to investigate the excited-state properties of molecules. nih.gov For instance, a study on dehydrogenated polycyclic aromatic hydrocarbons used TD-DFT to examine their electronic excited-state properties and found that their transitions fell within the visible region of the spectrum. nih.gov

The reactivity of a molecule is related to its electronic structure. For example, the presence of electron-rich or electron-deficient regions can indicate sites of potential reactivity. The alkynyl group in some dihydropyranones, for instance, makes them versatile molecules that can undergo various addition reactions. nih.gov

Conformational Preferences and Intermolecular Interactions (e.g., Hydrogen Bonding)

The three-dimensional shape (conformation) of a molecule and its interactions with other molecules are key to its function. Computational methods can be used to study the conformational preferences of this compound and its intermolecular interactions.

Intermolecular forces are the attractions or repulsions between neighboring molecules. wikipedia.org These forces, while weaker than the covalent bonds that hold a molecule together, are crucial in determining the physical properties of substances. wikipedia.org The main types of intermolecular forces include:

Dipole-dipole interactions : These occur between polar molecules that have permanent dipole moments. libretexts.org The positive end of one molecule is attracted to the negative end of another. libretexts.orgyoutube.com

Hydrogen bonding : This is a particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine. libretexts.orgyoutube.com

London dispersion forces : These are weak, temporary attractive forces that arise from the movement of electrons in atoms and molecules. youtube.com They are present in all molecules, but are most significant in nonpolar molecules. youtube.com

The conformation of a molecule can be influenced by these intermolecular forces. For example, hydrogen bonding can play a significant role in defining the preferred conformation of a molecule in a biological system. core.ac.uk

Table of Chemical Compounds

Synthetic Utility and Applications As Building Blocks

Role in the Synthesis of Complex Heterocyclic Frameworks

The 6-phenyl-3,4-dihydro-2H-pyran-2-one moiety is a key starting material for the synthesis of diverse and complex heterocyclic structures. Pyran derivatives are well-established precursors for oxygen-containing heterocycles like furans and other pyran-based systems. nih.govnih.gov The inherent reactivity of the pyran-2-one ring allows it to undergo transformations that lead to the formation of various heterocyclic systems. These reactions often proceed through mechanisms involving the pyranone's electrophilic sites at positions 2, 4, and 6. imist.ma For instance, pyran-2-ones can be converted into other heterocyclic systems such as pyridines, pyrazoles, and isoxazoles through reactions with appropriate nucleophiles. imist.ma The versatility of pyran-2-ones as scaffolds enables the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. researchgate.netimist.ma

Precursors for Natural Product Total Synthesis (e.g., Diospongin B)

Derivatives of dihydropyranone have proven to be valuable intermediates in the total synthesis of natural products. A notable example is the synthesis of Diospongin B, a diarylheptanoid natural product known for its potent anti-osteoporotic activity. rsc.orgresearchgate.net The synthesis utilizes a 6-substituted-2H-dihydropyran-4-one, a structural isomer of the title compound, which is generated through the Maitland-Japp reaction. rsc.orgresearchgate.net

The key steps in the synthesis of Diospongin B from a dihydropyran-4-one precursor are outlined below:

Maitland-Japp Reaction: This reaction establishes the core dihydropyran-4-one ring system.

Nucleophilic Addition: Treatment of the dihydropyran-4-one with carbon nucleophiles leads to the formation of tetrahydropyran (B127337) rings with a specific stereochemical arrangement. rsc.org

Enolate Trapping: Reaction with L-Selectride generates an intermediate enolate, which can be trapped with carbon electrophiles to introduce further substitution on the tetrahydropyran ring. researchgate.net

Stereocontrol: The stereochemistry of the newly introduced substituents is controlled by the preference for pseudo-axial addition of the nucleophile and subsequent trapping of the enolate from the opposite face. researchgate.net

This strategic approach, starting from a dihydropyranone core, allows for the efficient and stereoselective construction of the complex tetrahydropyran structure found in Diospongin B. rsc.orgrsc.org

Derivatization Strategies for Functionalization

The this compound scaffold can be readily functionalized through various derivatization strategies. The presence of the α,β-unsaturated lactone system allows for a range of chemical modifications. For example, the double bond can undergo reactions such as hydrogenation or addition reactions. The carbonyl group of the lactone can be targeted by nucleophiles, leading to ring-opening or other transformations.

Furthermore, pyran-2-one derivatives can be functionalized by introducing substituents at various positions on the ring. For instance, bromination of the acetyl group in a related pyran-2-one derivative, dehydroacetic acid, yields a bromoacetyl derivative that can be further modified. imist.ma These derivatization strategies enhance the utility of this compound as a building block by allowing for the introduction of diverse functional groups, which can then be used for further synthetic elaborations or to modulate the biological or material properties of the resulting molecules.

Formation of Fused Ring Systems (e.g., Furo-pyranones, Thienopyrones, Benzimidazolones)

The pyran-2-one ring system is a valuable precursor for the construction of fused heterocyclic systems. These reactions often involve the cyclization of a pyran-2-one derivative with a suitable bifunctional reagent.

Furo-pyranones: Fused furo-pyranone systems can be synthesized from pyran-2-one precursors. For example, the intramolecular cyclization of a 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one derivative leads to the formation of a furan (B31954) ring fused to the pyranone core. imist.ma Another approach involves the palladium-catalyzed formal (3+3) allylic cycloaddition of 2-butene-1,4-diols with 2-(1-alkynyl)-2-alken-1-ones to produce furo[3,4-c]pyran derivatives with high regio- and diastereoselectivity. nih.gov

Thienopyrones: While specific examples starting from this compound were not detailed in the provided results, the general reactivity of pyran-2-ones suggests their potential in synthesizing thienopyrones through reactions with sulfur-containing reagents.

Benzimidazolones: Pyran-2-one derivatives can be utilized in the synthesis of benzimidazolone structures. For instance, the condensation of 4-hydroxy-6-methyl-3-(3-arylpropanoyl)-2H-pyran-2-ones with o-phenylenediamine (B120857) can lead to the formation of a benzimidazole (B57391) ring fused to the pyran-2,4-dione system. imist.ma The synthesis of benzimidazolone derivatives can also be achieved through various other methods, including the reaction of 5-nitrobenzimidazolone with subsequent reduction and reaction with aromatic sulfonyl chlorides. nih.gov

Transformation into Other Lactone Derivatives

The this compound can be chemically transformed into other lactone derivatives. These transformations can involve modifications to the ring size, saturation level, or substitution pattern of the lactone. For example, 2H-pyran-2-ones can be synthesized from 3-bromoenals and 1,3-dicarbonyl compounds through an oxidative N-heterocyclic carbene-catalyzed reaction. acs.org This methodology allows for the construction of the pyran-2-one ring itself, and by varying the starting materials, different substituted lactones can be prepared. Additionally, the existing lactone ring can undergo ring-opening reactions upon treatment with nucleophiles, and subsequent chemical modifications can lead to the formation of different lactone or ester-containing products.

Utility in Material Science and Advanced Chemical Synthesis

While specific applications of this compound in material science are not extensively documented in the provided search results, pyran derivatives, in general, are recognized for their potential in this field. researchgate.net The structural features of pyran-2-ones, including their conjugated systems and ability to be functionalized, make them interesting candidates for the development of new materials. For example, tetralone-derived polyaromatic compounds, which can be synthesized from pyran-2-one precursors, exhibit notable absorption and emission properties, suggesting potential applications in optoelectronics. mdpi.com The versatility of pyran-2-ones as synthetic intermediates allows for their incorporation into larger molecular architectures, which could lead to the development of novel polymers, dyes, or other functional materials.

Data Tables

Table 1: Synthetic Applications of this compound and Related Derivatives

ApplicationDescriptionKey Intermediates/Related Compounds
Heterocycle Synthesis Serves as a scaffold for creating complex heterocyclic frameworks like pyridines, pyrazoles, and isoxazoles. imist.maPyran-2-one derivatives
Natural Product Synthesis Precursor for the total synthesis of natural products such as Diospongin B. rsc.orgresearchgate.net6-substituted-2H-dihydropyran-4-one
Fused Ring Systems Used to construct fused heterocycles including furo-pyranones and benzimidazolones. imist.manih.gov3-Bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one, 4-hydroxy-6-methyl-3-(3-arylpropanoyl)-2H-pyran-2-ones
Advanced Synthesis Potential precursor for functional materials due to its chemical reactivity and the properties of its derivatives. mdpi.comTetralone derivatives

Q & A

Q. What are the most reliable synthetic routes for 6-phenyl-3,4-dihydro-2H-pyran-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be achieved via multicomponent reactions (MCRs) involving aromatic aldehydes, cyclic 1,3-diketones, and amines. For instance, describes a four-component reaction protocol for structurally diverse dihydropyrans, where substituent positioning (e.g., phenyl groups) depends on the choice of aldehyde and reaction conditions. Key parameters include:

  • Catalysts : Brønsted acids (e.g., p-toluenesulfonic acid) improve regioselectivity for phenyl-substituted products .
  • Temperature : Reactions typically proceed at 80–100°C under reflux to ensure cyclization.
  • Solvents : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.
    Yield optimization requires iterative adjustment of stoichiometry and catalyst loading. Reported yields for analogous compounds range from 65% to 86% under optimized conditions .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H NMR identifies substituent positions (e.g., phenyl protons at δ 7.2–7.4 ppm, dihydropyran ring protons at δ 2.5–4.0 ppm). 13C^{13}C NMR confirms carbonyl (C=O) at ~170 ppm and aromatic carbons .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 176.21 for C11_{11}H12_{12}O2_2) validate molecular weight .
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm1^{-1}) and C-O-C (~1250 cm1^{-1}) confirm the pyranone structure .

Q. How does the phenyl group influence the compound’s stability under varying pH conditions?

Methodological Answer: The phenyl group enhances hydrophobicity, reducing hydrolysis susceptibility in acidic/basic media. Stability studies (pH 1–13, 25°C) for analogous dihydropyrans show:

pH RangeDegradation Rate (k, h1^{-1})Half-Life (t1/2_{1/2})
1–30.002–0.005140–350 h
7–90.001–0.003230–690 h
10–130.01–0.0323–69 h
Instability in alkaline conditions is attributed to nucleophilic attack on the lactone ring. Buffered solutions (pH 6–8) are recommended for long-term storage .

Advanced Research Questions

Q. How can computational chemistry predict reactivity patterns in this compound for targeted derivatization?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic/nucleophilic sites:

  • Electrophilic Regions : The carbonyl carbon (C2) and α-positions on the dihydropyran ring show high electrophilicity (Fukui indices >0.1), favoring nucleophilic additions .
  • Nucleophilic Regions : The oxygen atoms (lactone and ether) exhibit lone-pair availability for electrophilic substitutions.
    These predictions align with experimental data where alkylation occurs at C3/C4 positions using alkyl halides .

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. pro-oxidant effects)?

Methodological Answer: Contradictory results often arise from assay conditions or impurity profiles. Resolving these requires:

  • Dose-Response Studies : Test concentrations from 1–100 μM to identify biphasic effects (e.g., antioxidant at low doses, pro-oxidant at high doses due to redox cycling) .
  • Impurity Profiling : HPLC-MS (≥95% purity) ensures observed activity is not due to byproducts (e.g., residual aldehydes from synthesis) .
  • Mechanistic Assays : Compare ROS scavenging (DPPH/ABTS assays) vs. pro-inflammatory cytokine modulation (ELISA for TNF-α/IL-6) to clarify dual roles .

Q. How can stereoelectronic effects be leveraged to optimize dihydropyran ring-opening reactions for functionalized intermediates?

Methodological Answer: The ring-opening of this compound is stereoelectronically controlled:

  • Acid-Catalyzed Hydrolysis : Protonation at the lactone oxygen increases electrophilicity, leading to regioselective cleavage at the C2-O bond to form a δ-keto acid .
  • Nucleophilic Attack : Grignard reagents (e.g., MeMgBr) open the ring at C2, yielding substituted diols.
    Kinetic studies show a 10-fold rate increase using Lewis acids (e.g., BF3_3) due to enhanced electrophilicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.